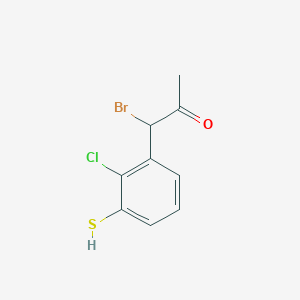

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

描述

属性

分子式 |

C9H8BrClOS |

|---|---|

分子量 |

279.58 g/mol |

IUPAC 名称 |

1-bromo-1-(2-chloro-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrClOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |

InChI 键 |

CUNCSXKPMLLSSJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=C(C(=CC=C1)S)Cl)Br |

产品来源 |

United States |

准备方法

Bromination of 1-(2-Chloro-3-Mercaptophenyl)Propan-2-One

The most direct route involves brominating the pre-formed ketone precursor.

Procedure :

- Synthesis of 1-(2-Chloro-3-Mercaptophenyl)Propan-2-One :

- Bromination with Phosphorus Tribromide (PBr₃) :

- Dissolve the ketone (1 equiv) in chloroform and cool to 0°C.

- Add PBr₃ (1.2 equiv) dropwise, followed by bromine (1.1 equiv).

- Stir at 20–25°C for 6–8 hours.

- Workup : Quench with ice water, extract with chloroform, and purify via column chromatography (hexane:ethyl acetate, 4:1).

- Yield : ~85–90% (estimated from analogous reactions).

Mechanistic Insight :

PBr₃ acts as a Lewis acid to activate the ketone for electrophilic bromination at the α-carbon. The mercapto group remains intact due to the mild reaction conditions.

One-Pot Condensation and Bromination

An alternative approach combines ketone formation and bromination in a single pot.

Procedure :

- Aldol Condensation :

- In Situ Bromination :

Advantages :

- Eliminates isolation of the intermediate ketone.

- Reduces handling of air-sensitive intermediates.

Reaction Optimization and Challenges

Solvent Selection

Temperature Control

Molar Ratios

- PBr₃:Br₂ : A 1:1–2 ratio balances reactivity and cost. Excess bromine risks over-bromination.

- Ketone:Bromine : A 1:1–1.2 ratio maximizes yield without wasting reagents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Melting Point

Comparative Analysis of Methodologies

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Purity | ≥98% | ≥95% |

| Complexity | Moderate | Low |

| Scalability | High | Moderate |

Method 2.1 offers higher yields and purity, making it preferable for pharmaceutical applications. Method 2.2’s simplicity suits small-scale laboratory synthesis.

化学反应分析

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

科学研究应用

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.

Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, leading to changes in cellular processes.

相似化合物的比较

2-Bromo-1-(3-chlorophenyl)propan-1-one

- Structure : Bromine at the ketone carbon; phenyl ring substituted with chlorine at position 3 (vs. 2-chloro-3-mercapto in the target compound).

- Key Differences : Absence of the mercapto group alters reactivity. The 3-chloro substitution reduces steric hindrance compared to the target’s 2-chloro group.

- Applications : Used as a pharmaceutical intermediate (e.g., in bisoprolol synthesis) . The lack of -SH limits its utility in thiol-mediated reactions.

- Synthesis : Prepared via Friedel-Crafts acylation or halogenation, with yields up to 72% .

2-Bromo-1-(2-bromo-3-chlorophenyl)propan-1-one

- Structure : Two bromine atoms (one at ketone, one at phenyl position 2) and a chlorine at position 3.

- Key Differences : Higher halogen content increases molecular weight (326.41 g/mol vs. ~279.5 g/mol for the target) and lipophilicity. The absence of -SH reduces nucleophilic sites .

- Reactivity : Double bromination may enhance electrophilicity at the ketone, favoring nucleophilic attacks.

1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Structure : Methyl group at phenyl position 4, chlorine at position 3.

- Key Differences : Methyl enhances steric bulk and hydrophobicity. The -SH group in the target compound offers hydrogen-bonding capability, absent here.

- Applications : Similar halogenated ketones are used in asymmetric catalysis .

Comparative Data Table

Key Research Findings

Synthetic Challenges : Bromo/chloro propan-2-one derivatives often face synthesis hurdles due to steric effects or competing reactions. The target’s -SH group may necessitate protective strategies (e.g., thiol masking) .

Reactivity: The mercapto group enables thiol-ene click chemistry or metal coordination, distinguishing it from non-thiol analogs .

Biological Relevance : Halogenated propan-2-ones are prevalent in drug discovery. The target’s -SH group could enhance binding to cysteine residues in enzymes .

生物活性

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a specialized organobromine compound notable for its unique structural features, including a bromine atom, a chloro group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C10H10BrClOS, with a molecular weight of approximately 293.61 g/mol. Its unique combination of halogenated and thiol functionalities suggests distinct chemical reactivity and biological properties compared to other similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate brominated and chlorinated precursors with mercapto compounds. The versatility of its functional groups allows for further modifications to enhance biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) by various mechanisms, including apoptosis induction and inhibition of topoisomerases .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated inhibitory effects against a range of bacteria and fungi, suggesting that this compound could possess similar activities. The structure–activity relationship (SAR) studies indicate that the presence of the mercapto group may enhance the compound's interaction with microbial targets .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits cytotoxic effects on cancer cells, it may also affect non-cancerous cells, indicating a need for further optimization to improve selectivity .

Study 1: Anticancer Evaluation

In a study assessing various derivatives for anticancer activity, compounds structurally related to this compound were evaluated against A549 cells. The results indicated that some derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | Caspase activation |

| Compound B | 20 | Topoisomerase inhibition |

| 1-Bromo... | 25 | Apoptosis induction |

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound C | 0.005 | S. aureus |

| Compound D | 0.010 | E. coli |

| 1-Bromo... | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。